molecular formula C10H8N2O4S B13031207 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid

2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid

Cat. No.: B13031207
M. Wt: 252.25 g/mol
InChI Key: VAVBIMBNKDMDRV-UHFFFAOYSA-N
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Description

2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid is a chemical compound with the molecular formula C10H8N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid typically involves the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine derivatives. One common method is the reaction of benzo[d]thiazole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound can also interact with DNA, causing damage and preventing replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

2-(1,3-benzothiazole-2-carbonylamino)oxyacetic acid

InChI

InChI=1S/C10H8N2O4S/c13-8(14)5-16-12-9(15)10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,12,15)(H,13,14)

InChI Key

VAVBIMBNKDMDRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NOCC(=O)O

Origin of Product

United States

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